4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Description
4-Chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with a chlorine atom at the 4-position and an ethyl-linked indole moiety at the nitrogen atom.
The compound has been investigated for its role in modulating biological pathways, particularly in parasitic infections. For instance, studies demonstrate its ability to antagonize melatonin-induced synchronization in Plasmodium falciparum cultures, suggesting utility in disrupting the parasite’s circadian rhythm . The chloro-substituted benzamide and indole groups are critical for hydrophobic interactions and target binding, as evidenced by molecular docking analyses in related compounds .
Properties
IUPAC Name |
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-14-7-5-12(6-8-14)17(21)19-10-9-13-11-20-16-4-2-1-3-15(13)16/h1-8,11,20H,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIHJPWFXBXXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324025 | |
| Record name | 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204720 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24946-86-9 | |
| Record name | 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Benzamide Group: The indole derivative is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide serves as a crucial building block in the synthesis of more complex indole derivatives. These derivatives are often explored for their potential pharmaceutical applications, making this compound significant in synthetic organic chemistry.
Biological Research
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that indole-based compounds can inhibit cancer cell proliferation and may act as RET kinase inhibitors, which are vital targets in cancer therapy.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against various microbial strains, although detailed efficacy data are still being compiled.
Medicinal Applications
Therapeutic Potential
Ongoing research aims to explore the therapeutic potential of this compound against diseases such as cancer and viral infections. Its mechanism of action is believed to involve interactions with specific enzymes and receptors that regulate cellular processes related to these diseases .
Industrial Applications
Material Development
In addition to its biological applications, this compound is utilized in the development of new materials. It can act as a precursor in synthesizing other valuable chemical entities, thereby contributing to advancements in various industrial applications.
Case Studies and Research Findings
Several studies have focused on the biological activity and potential applications of this compound:
Anticancer Studies
- A comprehensive study evaluated various benzamide derivatives, highlighting significant antiproliferative effects against multiple cancer cell lines when indole structures were present.
- Another investigation emphasized the efficacy of indole-based compounds as RET kinase inhibitors, showcasing their potential role in targeted cancer therapies .
Antimicrobial Studies
Research into the antimicrobial efficacy of this compound is ongoing, with preliminary results indicating its potential effectiveness against certain pathogens, warranting further investigation into its application in treating infectious diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The pharmacological and physicochemical properties of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide are best contextualized through comparisons with analogs differing in substituents, linker groups, or indole modifications. Below is a detailed analysis of key structural variations and their implications.
Substituent Variations on the Benzamide Ring
- Chlorine (4-Cl) : Enhances lipophilicity and membrane permeability, critical for antiparasitic activity.
- Nitro (4-NO₂): May improve oxidative stability but risks toxicity due to reactive intermediates.
Indole Ring Modifications
- 5-Chloroindole : Combines hydrophobic and electronic effects, possibly enhancing parasitic target engagement.
Linker and Core Structure Alterations
- Biphenyl-Imidazole Core : Expands aromatic interactions, enhancing affinity for cytochrome P450 enzymes .
Key Research Findings and Trends
Antiparasitic Activity: The chloro-benzamide scaffold shows consistent activity against Plasmodium and Trypanosoma species, though potency varies with substituents .
Target Selectivity: Minor structural changes (e.g., OCH₃ to NO₂) significantly alter selectivity profiles. For example, nitro derivatives may shift activity from circadian targets to metabolic enzymes .
Solubility-Stability Trade-offs : Hydrophobic substituents (Cl, methyl) improve membrane permeability but reduce solubility, necessitating formulation optimizations .
Biological Activity
4-Chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its unique substitution pattern, which may confer distinct biological activities. The compound features a chloro group and an indole moiety, which are known for their roles in various pharmacological effects. Its structure can be represented as follows:
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may inhibit the activity of certain enzymes linked to cancer cell proliferation and modulate inflammatory responses .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. For instance, the compound displayed an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating effective cytotoxicity .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 12 |
Antiviral Properties
In addition to its anticancer effects, this compound has been investigated for its antiviral potential. Studies suggest that the compound may inhibit viral replication by interfering with viral protein synthesis and cellular entry mechanisms. This positions it as a candidate for further development in antiviral therapies .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are crucial for treating diseases characterized by chronic inflammation. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be harnessed for therapeutic purposes in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in drug discovery:
- Induction of Apoptosis : A study evaluated the compound's ability to induce apoptosis in human cancer cells. The results indicated a dose-dependent increase in apoptotic markers, supporting its role as an anticancer agent .
- Synergistic Effects : In combination therapy with other chemotherapeutic agents, this compound showed enhanced efficacy against resistant cancer cell lines, suggesting potential for overcoming drug resistance .
- Metabolic Pathway Studies : Investigations into the metabolic pathways of this compound revealed that it undergoes biotransformation via cytochrome P450 enzymes, leading to active metabolites that contribute to its biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
